molecular formula C22H23N5O2S B11266841 N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11266841
M. Wt: 421.5 g/mol
InChI Key: ZAKOEYXEPOSTEV-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the thiophene ring: This step involves the coupling of thiophene derivatives with the pyridazine ring, often using palladium-catalyzed cross-coupling reactions.

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amine precursors.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamidophenyl moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Materials Science: The compound’s heterocyclic and aromatic structures make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Research: It may be used as a probe or tool compound in biological studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide can be compared with similar compounds such as:

    N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide: This compound also features an acetamidophenyl moiety and a thiophene ring but differs in the presence of a thiazole ring instead of a pyridazine ring.

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): While not structurally identical, DTT is another heterocyclic compound with applications in organic electronics due to its high charge mobility and extended π-conjugation.

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H23N5O2S/c1-15(28)23-17-4-6-18(7-5-17)24-22(29)16-10-12-27(13-11-16)21-9-8-19(25-26-21)20-3-2-14-30-20/h2-9,14,16H,10-13H2,1H3,(H,23,28)(H,24,29)

InChI Key

ZAKOEYXEPOSTEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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